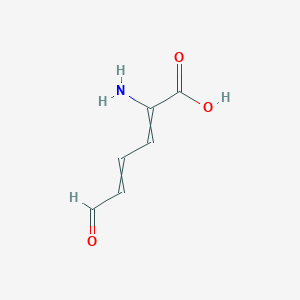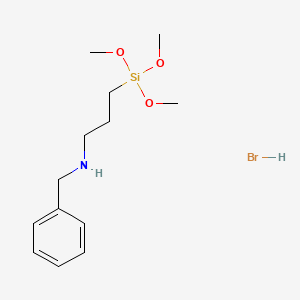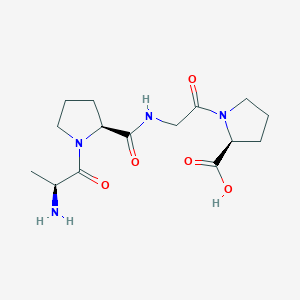
2-Amino-6-oxohexa-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an intermediate in the microbial degradation of aromatic compounds, particularly in the metabolic pathways of certain bacteria . This compound plays a crucial role in the breakdown of complex organic molecules, making it significant in environmental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-oxohexa-2,4-dienoic acid typically involves the microbial degradation of aromatic compounds. One common method is through the action of specific enzymes, such as dioxygenases, which catalyze the cleavage of aromatic rings . For instance, the enzyme 2-hydroxy-6-oxo-6-(2’-aminophenyl)hexa-2,4-dienoic acid hydrolase from Pseudomonas LD2 can convert aromatic compounds into this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors where they metabolize aromatic substrates to produce the desired compound . The process parameters, such as temperature, pH, and substrate concentration, are optimized to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-oxohexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as halogenated or hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-oxohexa-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in microbial metabolism and biodegradation pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials
Wirkmechanismus
The mechanism of action of 2-amino-6-oxohexa-2,4-dienoic acid involves its participation in the microbial degradation of aromatic compounds. The compound is formed through the action of dioxygenases, which cleave the aromatic ring and introduce oxygen atoms . This process is crucial for the breakdown of complex organic molecules into simpler, more manageable forms. The molecular targets and pathways involved include various enzymes and metabolic intermediates that facilitate the degradation process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
- 2-Aminomuconate semialdehyde
- 2-Hydroxy-6-oxo-6-(2’-aminophenyl)hexa-2,4-dienoic acid
Uniqueness
2-Amino-6-oxohexa-2,4-dienoic acid is unique due to its specific role in microbial degradation pathways. Unlike other similar compounds, it serves as a key intermediate in the breakdown of aromatic compounds, making it essential for environmental and industrial applications .
Eigenschaften
CAS-Nummer |
150994-59-5 |
|---|---|
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
2-amino-6-oxohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10) |
InChI-Schlüssel |
QCGTZPZKJPTAEP-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC=O)C=C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)

![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)



![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)


![{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride](/img/structure/B12557157.png)
![N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine](/img/structure/B12557162.png)
![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)
![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
